molecular formula C24H25N5O3 B12161415 N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Cat. No.: B12161415
M. Wt: 431.5 g/mol
InChI Key: VBOIELARARVVHQ-UHFFFAOYSA-N
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Description

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a synthetic organic compound that belongs to the class of carbazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multi-step organic reactions. The starting materials often include 6-methoxycarbazole and 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid. The synthesis may involve steps such as:

    N-alkylation: Reacting 6-methoxycarbazole with an appropriate alkylating agent.

    Amide bond formation: Coupling the resulting intermediate with 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzotriazinone moiety can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC or KMnO4, reducing agents like NaBH4 or LiAlH4, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbazole derivatives and benzotriazinone derivatives. Examples include:

    6-methoxycarbazole: A precursor in the synthesis of the compound.

    4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid: Another precursor.

    Carbamazepine: A carbazole derivative with anticonvulsant properties.

Uniqueness

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is unique due to its specific combination of carbazole and benzotriazinone moieties, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C24H25N5O3

Molecular Weight

431.5 g/mol

IUPAC Name

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

InChI

InChI=1S/C24H25N5O3/c1-32-15-11-12-19-18(14-15)16-7-4-9-21(23(16)26-19)25-22(30)10-5-13-29-24(31)17-6-2-3-8-20(17)27-28-29/h2-3,6,8,11-12,14,21,26H,4-5,7,9-10,13H2,1H3,(H,25,30)

InChI Key

VBOIELARARVVHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)CCCN4C(=O)C5=CC=CC=C5N=N4

Origin of Product

United States

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